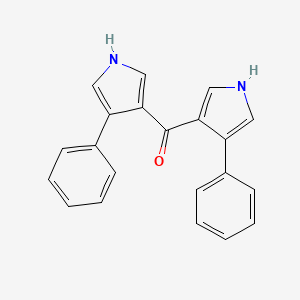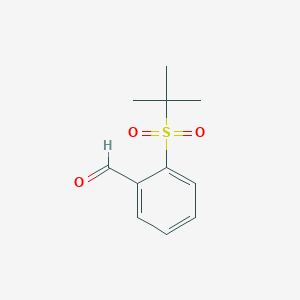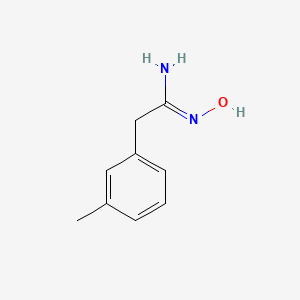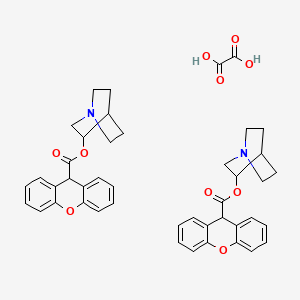
4-Dibenzofuran-2-YL-4-hydroxyimino butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matrix metalloproteinase-3 (MMP-3) inhibitors are compounds that specifically inhibit the activity of MMP-3, an enzyme involved in the degradation of extracellular matrix components. . MMP-3 inhibitor V is a synthetic compound designed to selectively inhibit MMP-3 activity, thereby preventing the degradation of extracellular matrix components and modulating various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MMP-3 inhibitor V involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final compoundCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of MMP-3 inhibitor V involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control and characterization of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: MMP-3 inhibitor V undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of MMP-3 inhibitor V include organic solvents, reducing agents, oxidizing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions involving MMP-3 inhibitor V include intermediates with modified functional groups and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .
Applications De Recherche Scientifique
MMP-3 inhibitor V has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of MMP-3 activity and its role in various biological processes. In biology, MMP-3 inhibitor V is used to investigate the effects of MMP-3 inhibition on cell behavior, tissue remodeling, and inflammation .
In medicine, MMP-3 inhibitor V has potential therapeutic applications in the treatment of diseases characterized by excessive MMP-3 activity, such as osteoarthritis, rheumatoid arthritis, and certain types of cancer. By inhibiting MMP-3 activity, the compound can help prevent the degradation of extracellular matrix components and reduce inflammation and tissue damage .
In industry, MMP-3 inhibitor V is used in the development of new drugs and therapeutic agents targeting MMP-3. Its selective inhibitory activity makes it a valuable tool for drug discovery and development .
Mécanisme D'action
MMP-3 inhibitor V exerts its effects by selectively binding to the active site of MMP-3, thereby preventing the enzyme from degrading extracellular matrix components. The compound mimics the structure of natural MMP-3 substrates and competes with them for binding to the enzyme’s active site . This competitive inhibition prevents the enzyme from cleaving its natural substrates, thereby modulating various biological processes associated with MMP-3 activity .
Comparaison Avec Des Composés Similaires
MMP-3 inhibitor V is unique in its selective inhibitory activity against MMP-3 compared to other MMP inhibitors. While many MMP inhibitors exhibit broad-spectrum activity against multiple MMPs, MMP-3 inhibitor V is designed to specifically target MMP-3, reducing the risk of off-target effects and enhancing its therapeutic potential .
Similar Compounds: Similar compounds include other MMP inhibitors such as marimastat, batimastat, and prinomastat. These compounds also inhibit MMP activity but may lack the selectivity and specificity of MMP-3 inhibitor V . The development of highly selective MMP-3 inhibitors like MMP-3 inhibitor V represents a significant advancement in the field of MMP inhibition and offers new opportunities for therapeutic intervention .
Propriétés
Formule moléculaire |
C16H13NO4 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(4E)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid |
InChI |
InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13+ |
Clé InChI |
ODQJWIMYDRXPBG-GHRIWEEISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N/O)/CCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)




![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)
![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)
![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)
